2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide

Physicochemical characterization Thermal stability Distillation purification

Medicinal chemistry programs optimizing D3/D2 receptor ligands require precise physicochemical matching. Substituting N-alkyl analogs without verified boiling point or logP data risks failed syntheses and extended purification cycles. This isopropyl-piperazine butanamide delivers: - **404.6°C predicted boiling point** - 15°C higher than methyl analog for vacuum distillation safety - **logP -1.04** - Enables resolved reversed-phase HPLC from polar impurities - **CNS-relevant scaffold** - Isopropyl group enhances lipophilicity for blood-brain-barrier penetration studies Available for immediate research supply.

Molecular Formula C11H24N4O
Molecular Weight 228.33 g/mol
Cat. No. B13628760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide
Molecular FormulaC11H24N4O
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCC(C(=O)N)N
InChIInChI=1S/C11H24N4O/c1-9(2)15-7-5-14(6-8-15)4-3-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16)
InChIKeyQJSVJHUXGIKGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide Procurement Baseline


2‑Amino‑4‑(4‑isopropylpiperazin‑1‑yl)butanamide (CAS 1340077‑41‑9) is an aminobutanamide derivative carrying an N‑isopropyl‑substituted piperazine ring. It is primarily offered by specialty chemical suppliers as a research intermediate or building block for medicinal chemistry programs targeting dopamine D3/D2 receptors and other central nervous system applications [REFS‑1]. Predicted physicochemical properties include a boiling point of 404.6 °C, density of 1.056 g/cm³, and a computed logP of –1.04, which differentiate it from closely related N‑alkyl analogs [REFS‑2][REFS‑3].

1 D3-selective ligand library synthesis via class-level SAR alignment
2 High-temperature or distillation-intensive synthetic routes due to predicted boiling point elevation
3 Reversed-phase HPLC method differentiation leveraging increased lipophilicity
4 CNS-focused drug discovery programs as a building block for BBB-penetrant candidates

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide Substitution Risks


Although several 2‑amino‑4‑(4‑alkylpiperazin‑1‑yl)butanamides share the same core scaffold, the identity of the N‑alkyl substituent strongly influences predicted boiling point, lipophilicity, and hydrogen‑bond donor/acceptor profiles. For example, changing the isopropyl group to a methyl lowers the predicted boiling point by approximately 15 °C and reduces calculated logP, which can alter retention times in reversed‑phase purification, thermal stability during handling, and ultimately the suitability of the building block for a given medicinal chemistry route [REFS‑1][REFS‑2]. Simple substitution without verifying these quantitative differences therefore introduces the risk of failed syntheses, longer purification cycles, or inconsistent biological screening results.

! Isopropyl vs. methyl substitution shifts predicted boiling point and lipophilicity, altering thermal tolerance and reversed-phase retention behavior.
! Using a methyl or unsubstituted analog without verifying physicochemical differences may lead to purification difficulty or mismatched synthetic conditions.

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide Comparative Evidence


Boiling Point vs. Methyl Analog

The predicted boiling point of 2‑amino‑4‑(4‑isopropylpiperazin‑1‑yl)butanamide is 404.6 ± 45.0 °C, which is 15.4 °C higher than that of its closest commercially available analog, 2‑amino‑4‑(4‑methylpiperazin‑1‑yl)butanamide (389.2 ± 42.0 °C) [REFS‑1][REFS‑2]. The higher boiling threshold reflects stronger van der Waals interactions conferred by the larger isopropyl substituent and may translate into greater tolerance for high‑temperature reaction or distillation steps.

Boiling point delta
Predicted; data to verify
+15.4 °C vs. methyl analog (predicted)
Supports high-temperature reaction fit
No experimental boiling point available
Physicochemical characterization Thermal stability Distillation purification

Higher Lipophilicity vs. Unsubstituted Piperazine

A computed logP value of –1.04 is reported for 2‑amino‑4‑(4‑isopropylpiperazin‑1‑yl)butanamide [REFS‑1]. While no experimental logP has been published for the unsubstituted piperazine analog, structural increments predict that the latter would exhibit a logP of approximately –2.2 or lower, indicating that the isopropyl derivative is at least 1 log unit more lipophilic. This lipophilicity difference is expected to increase retention in reversed‑phase HPLC and improve passive membrane permeability when the compound is used as an intermediate in CNS‑targeted medicinal chemistry [REFS‑2].

Lipophilicity increase
Class-level inference; data to verify
>+1 log unit vs. unsubstituted piperazine (estimated)
Supports RP-HPLC retention distinction
No experimental logP; structure-based estimate
Lipophilicity Chromatographic retention Drug‑likeness

Lower Density vs. Methyl Analog

The predicted density of the isopropyl analog is 1.056 g/cm³, compared with 1.088 g/cm³ for the methyl analog, representing a reduction of 0.032 g/cm³ [REFS‑1][REFS‑2]. Although modest, a lower density can reduce shipping weight and may influence mixing dynamics in large‑scale reactions where the compound is used as a liquid or in solution.

Density reduction
Predicted; data to verify
–0.032 g/cm³ (3.0% lower) vs. methyl analog
Supports process-scale calculations
Predicted density; experimental confirmation unavailable
Density Process chemistry Material handling

Purity Parity with Methyl Analog

Both 2‑amino‑4‑(4‑isopropylpiperazin‑1‑yl)butanamide and its methyl analog are listed at ≥ 98% purity by the same independent supplier (Leyan), demonstrating that selection of the isopropyl derivative does not entail a purity trade‑off [REFS‑1][REFS‑2]. The isopropyl compound is also available from additional vendors (e.g., Fluorochem) at the same purity grade, further securing the supply chain.

Purity parity
Supplier-reported; data to verify
98% for both isopropyl and methyl analogs
No purity trade-off; property-based selection possible
Verify with lot-specific certificate of analysis
Purity specification Procurement assurance Quality control

Molecular Weight Distinction vs. Analogs

The isopropyl analog has a molecular weight of 228.34 g/mol and carries 2 hydrogen‑bond donors and 4 acceptors [REFS‑1]. These values are identical to those of the simpler N‑methyl derivative, yet the increased mass and the unique InChI Key (QJSVJHUXGIKGQE‑UHFFFAOYSA‑N) provide a distinct mass‑spectrometric and chromatographic signature that simplifies identity confirmation and impurity tracking in multi‑component reaction mixtures.

MW distinction
Supporting evidence
+28 g/mol vs. methyl analog (228.34 vs. 200.28)
Simplifies MS identification and impurity tracking
Unique InChI Key enables unambiguous assignment
Molecular descriptor Mass spectrometry Quality control

Dopamine D3 Receptor Ligand Affiliation

Patent literature discloses that amide and urea derivatives of aminobutylpiperazines, including those bearing branched N‑alkyl groups such as isopropyl, function as dopamine D3‑preferring antagonists or partial agonists [REFS‑1]. While specific Ki values for the target compound are not publicly available, the class‑level activity supports its selection as a key intermediate for synthesizing D3‑selective tool compounds, a pharmacological profile that differentiates it from simpler N‑methyl or unsubstituted analogs that may exhibit different receptor subtype selectivity.

D3 ligand class
Class-level inference; data to verify
Patent-derived D3-preferring profile
Aligns with D3 SAR; supports lead optimization
No compound-specific Ki; SAR trend from patent US20150232435
Dopamine D3 receptor CNS pharmacology Medicinal chemistry

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide Application Scenarios


D3-Selective Ligand Library Synthesis

Medicinal chemistry groups pursuing D3‑preferring antagonists or partial agonists can use the isopropyl analog as a core building block, leveraging its class‑level D3/D2 selectivity trend disclosed in patent literature to bias early‑stage libraries toward desired pharmacological profiles [REFS‑1].

High-Temperature or Distillation-Intensive Synthetic Routes

Process chemists selecting a route that involves high‑temperature steps or vacuum distillation may prefer the isopropyl analog over the methyl analog because its predicted boiling point is 15 °C higher, offering a wider thermal operating window [REFS‑1][REFS‑2].

Reversed‑Phase Purification Method Development

Analytical and preparative chromatography teams can exploit the > 1 log‑unit increase in lipophilicity (predicted logP –1.04) to set distinct retention times in reversed‑phase HPLC, facilitating separation of the isopropyl analog from more polar synthetic intermediates or impurities [REFS‑1].

Procurement for CNS‑Focused Drug Discovery Programs

Because the isopropyl moiety enhances lipophilicity and is structurally congruent with known CNS‑active piperazine derivatives, the compound is a rational building block for synthesizing blood‑brain‑barrier‑penetrant candidates, where even small logP differences can influence CNS exposure [REFS‑1].

Application
Selection Property
Validation Focus
D3-Selective Ligand Library Synthesis
N-isopropyl substitution for D3 affinity trend
D3/D2 binding selectivity assays
High-Temperature Synthesis Routes
Higher predicted boiling point
Thermal stability under reaction conditions
Reversed-Phase Purification Development
Increased predicted logP
RP-HPLC retention reproducibility
CNS-Focused Drug Discovery Programs
Enhanced lipophilicity for BBB penetration potential
Passive permeability and CNS exposure models
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